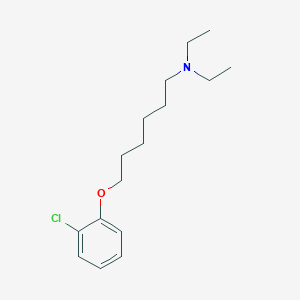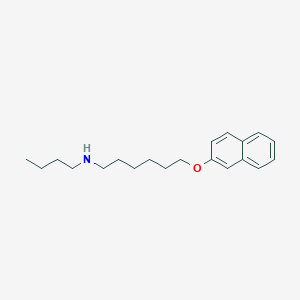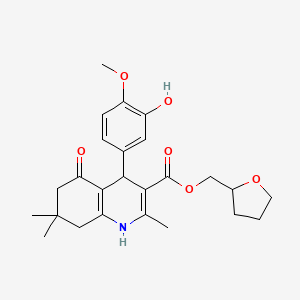![molecular formula C23H15FO3 B5111853 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone, also known as FPhNQ, is a synthetic compound that belongs to the naphthoquinone family. It has been widely studied for its potential applications in the field of medicinal chemistry, specifically for its antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone is not fully understood. However, it is believed that the compound exerts its antioxidant and anticancer effects by inhibiting the activity of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can inhibit the proliferation of breast cancer cells and induce apoptosis in these cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a protective effect against oxidative stress in cells. In vivo studies have also demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to be relatively stable under normal laboratory conditions. However, one of the limitations of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are a number of future directions for research on 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. One area of research could focus on elucidating the compound's mechanism of action, which could help to identify potential targets for drug development. Additionally, further studies could be conducted to investigate the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone as a chemopreventive agent, as it has been shown to exhibit anticancer properties.
Synthesis Methods
The synthesis of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can be achieved through a multi-step reaction process. The first step involves the reaction of 4-fluorobenzyl chloride with benzene in the presence of a base to form 4-fluorophenylphenylmethane. The second step involves the reaction of 4-fluorophenylphenylmethane with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst to form 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. The yield of this reaction is typically around 50%.
Scientific Research Applications
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have anticancer properties, specifically against breast cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
3-[(4-fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)20-21(25)17-8-4-5-9-18(17)22(26)23(20)27/h1-13,19,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGIQQFYBHXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)